molecular formula C20H25N3O4S B13819749 N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide

N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide

Cat. No.: B13819749
M. Wt: 403.5 g/mol
InChI Key: NRHCXWITTHWSPM-UHFFFAOYSA-N
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Description

N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methyl(methylsulfonyl)aniline with a suitable acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with N-butyl-2-aminobenzamide under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-2-({4-[methyl(methylsulfonyl)amino]benzoyl}amino)benzamide
  • N-butyl-2-[({4-[(4-methylbenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide

Uniqueness

N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide stands out due to its unique structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

N-butyl-2-[[4-[methyl(methylsulfonyl)amino]benzoyl]amino]benzamide

InChI

InChI=1S/C20H25N3O4S/c1-4-5-14-21-20(25)17-8-6-7-9-18(17)22-19(24)15-10-12-16(13-11-15)23(2)28(3,26)27/h6-13H,4-5,14H2,1-3H3,(H,21,25)(H,22,24)

InChI Key

NRHCXWITTHWSPM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C

Origin of Product

United States

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